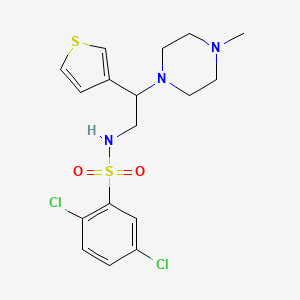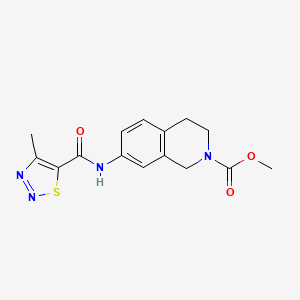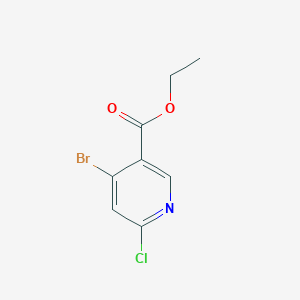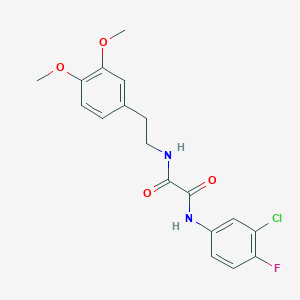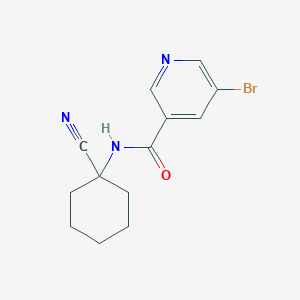![molecular formula C12H19NO2 B2876288 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one CAS No. 2361655-76-5](/img/structure/B2876288.png)
1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[420]octan-2-yl]prop-2-en-1-one is a compound known for its unique bicyclic structure and significant biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: : The synthesis begins with basic precursors such as 2-methylcyclohexanone and ethyl acetoacetate.
Formation of Intermediate: : The cyclization of these materials forms a bicyclic ketone intermediate under controlled reaction conditions.
Addition of Allyl Group: : The intermediate undergoes an allylation reaction, where an allyl group is introduced.
Final Hydroxylation: : The compound is then hydroxylated to introduce the hydroxyl group at the desired position.
Industrial Production Methods
For industrial production, the process involves scaling up these reactions using large reactors, maintaining precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : Reacts with oxidizing agents to form ketones or carboxylic acids.
Reduction: : Can be reduced to corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride, typically in an anhydrous solvent.
Substitution: : Employs reagents like sodium hydride or organolithium compounds under aprotic conditions.
Major Products Formed
Oxidation: : Can yield ketones, aldehydes, or acids depending on the reaction conditions.
Reduction: : Produces various alcohols and alkanes.
Substitution: : Results in a range of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one finds application in several research domains:
Chemistry: : Used as a precursor for the synthesis of complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules, aiding in the understanding of enzyme inhibition mechanisms.
Medicine: : Investigated for potential therapeutic effects in treating neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: : Applied in the manufacture of fine chemicals and pharmaceuticals, contributing to the development of new drugs and medicinal agents.
Mécanisme D'action
The compound’s mechanism of action is based on its interaction with specific molecular targets in biological systems. It primarily acts by:
Binding to Enzyme Active Sites: : Mimicking the natural substrate and inhibiting enzyme activity.
Modulating Receptor Activity: : Interacting with neurotransmitter receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Compared to other bicyclic compounds with similar structures, 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one stands out due to:
Unique Hydroxyl Group Position: : This contributes to its distinct reactivity and interaction with biological targets.
Structural Complexity: : Offers a versatile scaffold for the development of new therapeutic agents.
List of Similar Compounds
2-Azabicyclo[2.2.1]heptane derivatives
Bicyclo[3.1.0]hexane analogs
Bicyclo[2.2.2]octane compounds
And there you have it, an in-depth look at this compound in all its chemical glory! What sparks your interest most in these details?
Propriétés
IUPAC Name |
1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-9(14)13-7-5-6-8-10(13)12(2,3)11(8)15/h4,8,10-11,15H,1,5-7H2,2-3H3/t8-,10+,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNKIKVIFTURS-GDPRMGEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1O)CCCN2C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]([C@@H]1O)CCCN2C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
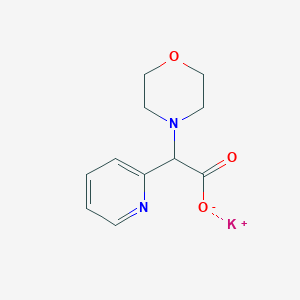
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)
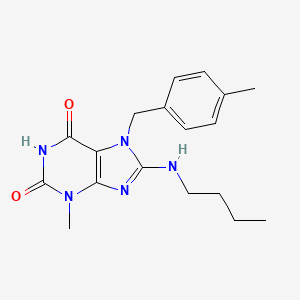
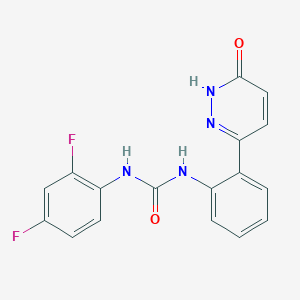
![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2876212.png)
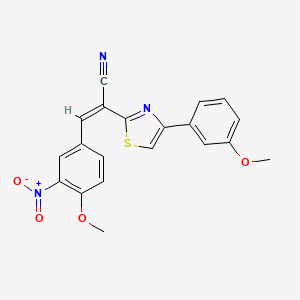
![1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2876216.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)
